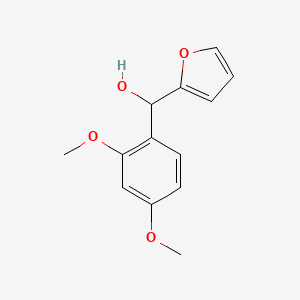

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol

Descripción

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol is a bifunctional aromatic alcohol featuring a furan ring and a 2,4-dimethoxyphenyl group linked via a hydroxymethylene bridge. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The compound is characterized by the presence of electron-donating methoxy groups on the benzene ring and a polar hydroxyl group, which influence its reactivity and solubility.

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUGKRREPCFIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with furan-2-ylmethanol under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for (2,4-Dimethoxyphenyl)(furan-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features facilitate the exploration of new chemical reactions and mechanisms, making it valuable in synthetic organic chemistry.

Reactions and Derivatives

- (2,4-Dimethoxyphenyl)(furan-2-yl)methanol can undergo various chemical transformations:

- Oxidation : Converts the methanol group to a carboxylic acid.

- Reduction : Can be reduced to form alcohol derivatives.

- Substitution : The methoxy groups can participate in nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | (2,4-Dimethoxyphenyl)(furan-2-yl)carboxylic acid |

| Reduction | LiAlH4 | Alcohol derivatives |

| Substitution | NaH + alkyl halides | Various substituted derivatives |

Biological Applications

Potential Antimicrobial and Anticancer Properties

- Research has indicated that (2,4-Dimethoxyphenyl)(furan-2-yl)methanol exhibits significant biological activities. It is being studied for its potential antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound may show enhanced activity against various cancer cell lines.

Mechanism of Action

- The compound's mechanism of action may involve interactions with specific enzymes or receptors within biological systems. The presence of methoxy groups enhances its lipophilicity, influencing its binding affinity to biological targets.

Case Studies

- Anticancer Activity : A study demonstrated that certain derivatives of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol exhibited improved IC50 values when tested against multiple cancer cell lines compared to the parent compound.

- Antioxidant Properties : Another investigation revealed that some derivatives showed DPPH scavenging activity significantly higher than ascorbic acid, suggesting potential use in oxidative stress-related conditions.

Medical Research

Therapeutic Agent Development

- Ongoing research is focused on evaluating the efficacy of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol and its derivatives as therapeutic agents for various diseases. Its unique properties make it a candidate for drug development aimed at treating conditions such as cancer and infections.

Industrial Applications

Material Development

- In industrial settings, this compound is utilized in the development of new materials with specific properties. It can be used in creating polymers and coatings that require enhanced chemical stability or unique physical characteristics.

Summary

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol is a versatile compound with significant applications across multiple domains. Its role as a building block in organic synthesis, potential biological activities, and industrial uses underscore its importance in scientific research and development. Future studies are likely to further elucidate its mechanisms of action and broaden its applications in medicine and materials science.

Mecanismo De Acción

The mechanism of action of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Physicochemical Properties

Solubility and Reactivity Trends

- Hydroxyl vs. Ketone Groups: The hydroxyl group in (2,4-dimethoxyphenyl)(furan-2-yl)methanol improves water solubility compared to its ketone analogues (e.g., compound 9 in ), which are more lipophilic .

- Methoxy Substitutions: Increasing methoxy groups (e.g., tris(2,4-dimethoxyphenyl)methanol) enhances steric bulk and reduces solubility in non-polar solvents but improves stability against oxidative degradation .

- Halogen Effects : Chloro-substituted derivatives (e.g., 2-chloro-4-methoxyphenyl) exhibit higher logP values, favoring blood-brain barrier penetration in drug design .

Actividad Biológica

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxy-substituted phenyl group and a furan moiety, which contribute to its biological activity. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that (2,4-Dimethoxyphenyl)(furan-2-yl)methanol exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to the ability of the furan ring to interact with microbial membranes and disrupt cellular functions.

Table 1: Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer studies. It appears to inhibit the growth of various cancer cell lines, including breast and melanoma cells.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 45.0 | |

| SK-MEL-2 (Melanoma) | 24.0 | |

| IMR-32 (Neuroblastoma) | 51.0 |

The mechanisms by which (2,4-Dimethoxyphenyl)(furan-2-yl)methanol exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : It can bind to cell surface receptors, triggering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity against cancer cells.

Molecular Targets and Pathways

The compound targets various molecular pathways:

- Protein Tyrosine Kinases (PTKs) : It has been shown to exhibit inhibitory activity against PTKs, which are crucial in cancer cell signaling pathways .

Table 3: PTK Inhibitory Activity

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant antiproliferative effects against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of the compound with various targets involved in cancer progression, supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.